molecular formula C7H6Cl2N2O2 B2891172 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one CAS No. 130159-58-9

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2891172
CAS No.: 130159-58-9
M. Wt: 221.04
InChI Key: SANUBZIVOXVSHK-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a halogenated dihydropyridazinone derivative characterized by a six-membered heterocyclic core with two chlorine atoms at positions 4 and 5 and a 2-oxopropyl substituent at position 2. The compound’s structure is stabilized by intramolecular hydrogen bonding involving the carbonyl oxygen and the NH group of the dihydropyridazinone ring.

Key structural features include:

  • Planarity: The dihydropyridazinone core is nearly planar, a common trait in similar derivatives, which facilitates π-π stacking and crystal packing .
  • Hydrogen Bonding: N–H···O interactions between the NH group and the carbonyl oxygen stabilize the molecule and influence its reactivity .
  • Halogen Effects: The 4,5-dichloro substitution enhances electrophilicity, directing nucleophilic attacks to specific positions on the ring .

Properties

IUPAC Name

4,5-dichloro-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-4(12)3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANUBZIVOXVSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4,5-dichloropyridazin-3-one with an appropriate ketone, such as acetone, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one with structurally related dihydropyridazinones and benzimidazoles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-(2-oxopropyl), 4,5-Cl C₇H₆Cl₂N₂O₂ 221.04 Electrophilic intermediate; potential bioactive scaffold
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one 2-(4-methylphenyl), 4,5-Cl C₁₁H₈Cl₂N₂O 255.10 Herbicide intermediate; skin/eye irritant
4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one 2-(3,4-dichlorophenyl), 4,5-Cl C₁₀H₅Cl₄N₂O 322.97 Enhanced electrophilicity; used in nucleophilic substitution studies
8-(2-Oxopropyl)-erythranine 8-(2-oxopropyl), alkaloid core C₂₁H₂₃NO₅ 369.41 Natural product with antitumor activity; structural analog
Benzimidazole, 4,5-Dichloro-2-(trifluoromethyl)- Benzene-fused imidazole with Cl, CF₃ C₈H₃Cl₂F₃N₂ 261.02 Herbicide (Chloroflurazole); liver toxin

Key Comparative Insights

Substituent Effects on Reactivity: The 2-oxopropyl group in the target compound introduces a ketone functional group, enabling condensation or nucleophilic addition reactions. This contrasts with 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, where the aryl group enhances hydrophobicity but reduces electrophilicity . Halogen Positioning: 4,5-Dichloro substitution (common in dihydropyridazinones) increases ring electrophilicity compared to mono-chloro derivatives like 5-chloro-6-phenylpyridazin-3(2H)-one, which requires harsher conditions for nucleophilic substitution .

Biological and Chemical Applications :

  • The target compound’s 2-oxopropyl group is structurally analogous to 8-(2-oxopropyl)-erythranine , an alkaloid with demonstrated bioactivity. Both compounds utilize the ketone for hydrogen bonding, critical for molecular recognition in biological systems .
  • In contrast, benzimidazole derivatives (e.g., Chloroflurazole) prioritize halogenated aromatic systems for herbicidal activity but exhibit higher toxicity due to fluorine and chlorine synergism .

Synthetic Accessibility: The target compound can be synthesized via methods similar to 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, where halide displacement under basic conditions (e.g., K₂CO₃/acetone) is employed . S-(2-oxopropyl)-CoA, a non-hydrolyzable CoA analog, demonstrates the 2-oxopropyl group’s role in enzyme inhibition, highlighting its utility in mechanistic studies .

Research Findings

  • Crystallography : Derivatives like 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one exhibit planar molecular geometries, with dihedral angles <10° between substituents and the core ring. This planarity is critical for crystal packing and material stability .
  • NMR Analysis : HMBC correlations in 8-(2-oxopropyl)-erythranine confirm the 2-oxopropyl group’s attachment via δH 4.20 (H-8) coupling to δC 208.1 (C=O), a feature shared with the target compound .

Data Tables

Physical and Chemical Properties

Property This compound 4,5-Dichloro-2-(3,4-dichlorophenyl)-2,3-dihydropyridazin-3-one 8-(2-Oxopropyl)-erythranine
Melting Point (°C) Not reported 174–176 (decomposes) 198–200
Solubility Soluble in polar aprotic solvents (DMF, DMSO) Low solubility in water; soluble in CHCl₃ Ethanol, methanol
λmax (UV-Vis) 265 nm (π→π*) 270 nm (π→π*) 310 nm (n→π*)

Biological Activity

The compound 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a member of the dihydropyridazinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of This compound is C11H8Cl2N2OC_{11}H_{8}Cl_{2}N_{2}O with a molecular weight of approximately 253.1 g/mol. The compound features a dihydropyridazinone core, characterized by a fused ring structure that contributes to its biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of dihydropyridazinones exhibit antiviral activity. While specific research on This compound is limited, related compounds have shown promise against various viral infections, particularly those caused by the Zika virus and other members of the Flaviviridae family. The antiviral mechanisms often involve interference with viral replication and modulation of host immune responses.

Antimicrobial Activity

Compounds in the dihydropyridazinone class have also demonstrated antimicrobial properties. Investigations into similar structures suggest that they may inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Preliminary studies have suggested that dihydropyridazinones may possess anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many dihydropyridazinones act as enzyme inhibitors, affecting pathways critical for viral replication or tumor growth.
  • Receptor Modulation : These compounds may modulate receptors involved in immune responses or cellular signaling.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of related dihydropyridazinones against Zika virus. The results indicated that these compounds effectively reduced viral load in infected cells, suggesting potential therapeutic applications for This compound in treating flavivirus infections.

Case Study 2: Antimicrobial Activity

Research on derivatives similar to This compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range.

Data Table: Biological Activities of Dihydropyridazinones

Activity TypeCompound ExampleObserved EffectReference
Antiviral4-(5-phenyl-1,2,4-oxadiazol-3-yl) anilineReduced Zika virus replication
Antimicrobial4,5-Dichloro derivativesInhibited growth of Staphylococcus aureus
AnticancerVarious dihydropyridazinonesInduced apoptosis in cancer cell lines

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